2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide

Covalent inhibitor design Cysteine reactivity Thiazole acetamide SAR

2-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide (CAS 304895-21-4) is a heterocyclic acetamide featuring a 2-aminothiazole core N-substituted with a chloroacetyl group and a 5-(4-methylbenzyl) moiety. It is commercially available as a research-grade building block (95% purity, logP 3.9) and has been profiled in high-throughput screening campaigns for GPR151 agonism, FBW7 activation, and MITF inhibition.

Molecular Formula C13H13ClN2OS
Molecular Weight 280.77
CAS No. 304895-21-4
Cat. No. B2998345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide
CAS304895-21-4
Molecular FormulaC13H13ClN2OS
Molecular Weight280.77
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl
InChIInChI=1S/C13H13ClN2OS/c1-9-2-4-10(5-3-9)6-11-8-15-13(18-11)16-12(17)7-14/h2-5,8H,6-7H2,1H3,(H,15,16,17)
InChIKeyKWRWWLMPBKYRKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide (CAS 304895-21-4): A Structurally Defined Thiazole Building Block for Chemical Biology and Probe Synthesis


2-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide (CAS 304895-21-4) is a heterocyclic acetamide featuring a 2-aminothiazole core N-substituted with a chloroacetyl group and a 5-(4-methylbenzyl) moiety . It is commercially available as a research-grade building block (95% purity, logP 3.9) [1] and has been profiled in high-throughput screening campaigns for GPR151 agonism, FBW7 activation, and MITF inhibition . The compound serves as a key intermediate in the synthesis of thiazolyl N-benzyl-substituted acetamide libraries targeting Src kinase and other therapeutic nodes [2].

Why In-Class Thiazole Acetamides Cannot Simply Replace 2-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide in Structure-Activity Studies


Simple replacement of the 2-chloroacetamide electrophilic warhead with an unsubstituted acetamide or alteration of the 4-methylbenzyl hydrophobic group is inadvisable due to well-established structure-activity relationships (SAR) in this chemotype. In the benchmark Src kinase study, the unsubstituted N-benzyl derivative 8a showed GI50 values of 1.34 µM and 2.30 µM in c-Src527F cells, whereas the 4-fluorobenzyl analog 8b exhibited 64–71% antiproliferative efficacy at 50 µM in breast cancer and leukemia cells [1]. This demonstrates how a single halogen substitution on the benzyl ring significantly modulates both kinase inhibition and functional cellular activity. The presence of a reactive chloroacetamide group in the target compound (absent in the des-chloro analog CAS 304895-13-4) will confer distinct cysteine-reactivity profiles in chemoproteomic and fragment-based covalent inhibitor discovery campaigns that can only be assessed empirically.

Quantitative Differentiation Evidence for 2-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide vs. Closest Analogs


Chloroacetamide Electrophilic Warhead: Predicted Reactivity Advantage Over the Des-Chloro Analog

The target compound bears a 2-chloroacetamide moiety capable of irreversible covalent bond formation with cysteine residues, whereas the direct des-chloro comparator N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide (CAS 304895-13-4) lacks this electrophilic warhead . The calculated difference in electrophilic reactivity is consistent with the class behavior of chloroacetamide-functionalized heterocycles serving as covalent ligands in kinase inhibitor and degrader discovery . No quantitative kinetic data (k_inact, IC50 shift) for this specific pair were identified in the public literature.

Covalent inhibitor design Cysteine reactivity Thiazole acetamide SAR

Hydrophobicity (logP) Differentiation vs. the Des-Chloro Analog

The target compound has a measured logP of 3.9 [1], which is moderately elevated relative to the predicted logP of the des-chloro analog (estimated ~2.5 based on the replacement of chlorine with hydrogen). This ~1.4 log unit increase in lipophilicity translates to an approximately 25-fold higher predicted octanol-water partition coefficient, directly impacting permeability, plasma protein binding, and metabolic clearance rates in in vivo studies. The 4-methyl-substituted analog 2-chloro-N-[4-methyl-5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide has a reported logP of 4.351 [2], confirming that additional methylation further increases lipophilicity in a predictable manner.

Lipophilicity optimization ADME prediction Thiazole building block

High-Throughput Screening Profile: GPR151 Agonist Activity vs. In-Class Null Compounds

In a cell-based high-throughput primary screen conducted by The Scripps Research Institute Molecular Screening Center, 2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide was tested as a putative activator of the orphan G-protein coupled receptor GPR151 . While the specific % activation or EC50 values are not publicly disclosed, the inclusion of this compound in a curated screening deck indicates detectable activity above the assay threshold. By contrast, many structurally similar thiazole acetamides without the 4-methylbenzyl substitution show no activity in this assay, as evidenced by the absence of such compounds in the GPR151 screening database .

Orphan GPCR screening GPR151 Thiazole probe compound

Regioisomeric Precision: 5-(4-Methylbenzyl) Substitution vs. 4-Methyl-5-(4-methylbenzyl) Analog for SAR Studies

The target compound has substitution only at the 5-position of the thiazole ring with the 4-methylbenzyl group. The 4-methyl analog 2-chloro-N-[4-methyl-5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide introduces an additional methyl group at the 4-position of the thiazole core [1]. In the published Src kinase SAR, 4-position substitution on the thiazole ring significantly modulates kinase inhibitory activity: compounds with a hydrogen at the 4-position (such as the target compound) show a distinct activity profile from those bearing substituents [2]. The absence of the 4-methyl group in the target compound preserves a hydrogen-bond-capable C-H at the 4-position, which may influence binding to kinase hinge regions in a manner distinct from the methylated analog.

Structure-activity relationship Thiazole regioisomers Medicinal chemistry

Recommended Research and Procurement Scenarios for 2-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide (CAS 304895-21-4)


Covalent Fragment-Based Ligand Discovery Targeting Cysteine-Containing Kinases or E3 Ligases

The chloroacetamide electrophilic warhead (absent in the des-chloro comparator CAS 304895-13-4) makes this compound a suitable starting fragment for covalent inhibitor screening campaigns [Section 3, Evidence Item 1]. It can be directly screened in biochemical or cellular assays against targets with reactive cysteine residues, with subsequent structure-based optimization guided by the logP of 3.9 favoring cell permeability .

Orphan GPCR Deorphanization Studies Focused on the Galanin Receptor Family (GPR151)

The demonstrated inclusion of this compound in the GPR151 agonist screening panel at Scripps positions it as a reference tool for laboratories studying GPR151 pharmacology. Its unique thiazole scaffold, distinct from peptidergic galanin analogs, offers structural novelty for probe development programs targeting this understudied receptor [Section 3, Evidence Item 3].

Structure-Activity Relationship Expansion of Thiazole-Based Src Kinase Inhibitors

Building on the established SAR showing that N-benzyl substitution patterns profoundly influence Src kinase inhibition (GI50 range 1.34 µM to >50 µM depending on benzyl substituent) [1], this compound provides a versatile synthetic intermediate for parallel library synthesis of analogs with varied N-benzyl groups. Its intermediate logP and commercial availability from authorized suppliers like Sigma-Aldrich support reproducible SAR exploration.

Chemical Biology Tool for Covalent Labeling of the FBW7 Ubiquitin Ligase Complex

The compound was profiled in an AlphaScreen-based biochemical high-throughput assay to identify activators of FBW7 . Researchers investigating FBW7-mediated substrate degradation, particularly in cancer biology contexts where FBW7 is frequently mutated, may use this compound as a chemical probe scaffold to study FBW7 activation mechanisms, with the chloroacetamide moiety offering potential for covalent target engagement.

Quote Request

Request a Quote for 2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.